DL-Homoserine

Description

DL-Homoserine has been reported in Drosophila melanogaster, Mycoplasma gallisepticum, and other organisms with data available.

Properties

IUPAC Name |

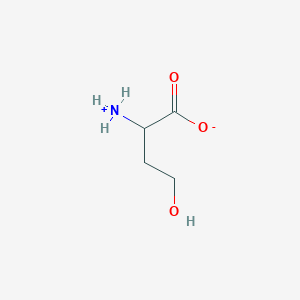

2-amino-4-hydroxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAUYVFTDYCKQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862365 |

Source

|

| Record name | (+/-)-Homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1927-25-9, 6027-21-0, 672-15-1 |

Source

|

| Record name | Homoserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1927-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoserine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001927259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Homoserine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | homoserine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Homoserine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-homoserine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOSERINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JN0F9A0SSO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of DL-Homoserine

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Homoserine is a non-proteinogenic α-amino acid, existing as a racemic mixture of its D- and L-enantiomers. While not incorporated into proteins during translation, its L-enantiomer plays a crucial role as a metabolic intermediate in the biosynthesis of essential amino acids such as threonine, isoleucine, and methionine in bacteria and plants.[1] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and relevant experimental protocols.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a ready reference for experimental design and analysis.

| Property | Value | Source |

| Molecular Formula | C₄H₉NO₃ | [2] |

| Molecular Weight | 119.12 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 174-178 °C | [4] |

| Solubility in Water | Sparingly soluble | |

| pKa (predicted) | pKa₁ (α-carboxyl): ~2.2, pKa₂ (α-amino): ~9.2 |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and characterization of this compound. Below are key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in its structure.

-

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays absorption bands corresponding to its functional groups, including the amino, carboxyl, and hydroxyl groups. The racemic nature of this compound can be distinguished from its enantiopure forms (D- or L-Homoserine) by differences in their solid-state IR spectra, which arise from variations in crystal lattice packing.

Mass Spectrometry (MS)

Mass spectrometry of this compound reveals its molecular ion peak and characteristic fragmentation patterns, which can be used for its identification and quantification in complex mixtures.

Metabolic Significance of the L-Enantiomer

L-Homoserine, a component of the DL-racemic mixture, is a key branch-point intermediate in the aspartate metabolic pathway in many organisms. This pathway is essential for the de novo synthesis of several amino acids.

Caption: Biosynthetic pathway of L-Homoserine and its conversion to other amino acids.

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key chemical properties of amino acids like this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) of this compound, corresponding to its carboxyl and amino groups, can be determined by potentiometric titration.

References

An In-depth Technical Guide to DL-Homoserine: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of DL-Homoserine, a non-proteinogenic α-amino acid, for researchers, scientists, and professionals in drug development. The guide covers its fundamental chemical properties, structure, synthesis, biological significance, and key experimental protocols.

Core Concepts: Structure and Properties

This compound is a racemic mixture of D-Homoserine and the biologically significant L-Homoserine. It is structurally similar to the proteinogenic amino acid serine but contains an additional methylene (-CH2-) group in its side chain.[1] Its chemical formula is C4H9NO3.[2][3]

Chemical Structure

-

IUPAC Name: 2-amino-4-hydroxybutanoic acid[4]

-

SMILES: C(CO)C(C(=O)O)N

-

InChI Key: UKAUYVFTDYCKQA-UHFFFAOYSA-N

The structure features a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a 2-hydroxyethyl side chain.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below, providing a ready reference for experimental design and analysis.

| Property | Value | Source(s) |

| Molecular Weight | 119.12 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 174-178 °C; 203 °C (decomposes) | |

| Water Solubility | Sparingly soluble to soluble | |

| pKa (Strongest Acidic) | ~2.21 | |

| pKa (Strongest Basic) | ~9.16 | |

| LogP (Octanol/Water) | -1.219 (Calculated) |

Synthesis and Production of Homoserine

Homoserine can be produced through chemical synthesis or, more commonly for the L-enantiomer, through microbial fermentation using metabolically engineered organisms.

Chemical Synthesis Overview

The chemical synthesis of this compound can be achieved through various organic chemistry routes, often starting from precursors like methionine or protected amino acids. One established method involves the conversion of methionine to its corresponding lactone, which is then hydrolyzed to yield homoserine. While various protocols exist, a general challenge is achieving high yields and purity of the racemic mixture.

Metabolic Engineering for L-Homoserine Production

For industrial and research purposes, microbial fermentation using engineered strains of Escherichia coli is the preferred method for producing L-Homoserine. This approach offers high yields and enantiomeric purity.

The following diagram outlines a typical workflow for engineering an E. coli strain for enhanced L-Homoserine production.

Caption: A generalized workflow for the metabolic engineering of E. coli to produce L-Homoserine.

-

Strain Selection: Start with a robust and well-characterized E. coli strain, such as W3110.

-

Target Gene Identification:

-

Overexpression Target: The thrA gene, encoding homoserine dehydrogenase, is a key enzyme for homoserine synthesis and a primary target for overexpression to increase carbon flux towards the desired product.

-

Knockout Targets: To prevent the conversion of L-Homoserine into other amino acids, key genes in competing pathways are deleted. These typically include metA (encodes homoserine O-succinyltransferase, the first step in methionine biosynthesis) and thrB (encodes homoserine kinase, the first step in threonine biosynthesis).

-

-

Genetic Modification: Employ standard molecular biology techniques (e.g., CRISPR-Cas9 or lambda red recombination) to perform the gene knockouts and to introduce a plasmid for the overexpression of thrA.

-

Cultivation and Fermentation: The engineered strain is cultured in a defined medium with a carbon source like glucose. For high-density production, a fed-batch fermentation strategy is often employed in a bioreactor to maintain optimal growth conditions and nutrient levels.

-

Product Quantification: The concentration of L-Homoserine in the fermentation broth is monitored and quantified using techniques such as High-Performance Liquid Chromatography (HPLC).

Biological Significance and Metabolic Pathways

L-Homoserine is a critical intermediate in the biosynthesis of the essential amino acids threonine, methionine, and isoleucine in bacteria and plants. It is not encoded by DNA and is therefore not incorporated into proteins during translation.

The biosynthetic pathway begins with the amino acid aspartate. The diagram below illustrates the central role of L-Homoserine in this pathway.

Caption: L-Homoserine as a key branch-point intermediate in amino acid biosynthesis.

Applications in Research and Development

This compound and its derivatives are valuable in various scientific and industrial applications:

-

Metabolic Studies: As a key metabolic intermediate, L-Homoserine is used to study the regulation and kinetics of amino acid biosynthetic pathways.

-

Precursor for Chemical Synthesis: It serves as a chiral building block for the synthesis of other valuable chemicals, including non-natural amino acids and pharmaceuticals. For example, it is a precursor for synthesizing isobutanol and 1,4-butanediol.

-

Quorum Sensing Research: The lactone form of homoserine is the core structure of N-acyl homoserine lactones (AHLs), which are signaling molecules used by many gram-negative bacteria in a process called quorum sensing. Synthetic AHL analogues are crucial tools for studying and manipulating bacterial communication, with implications for controlling virulence and biofilm formation.

-

Nutritional Supplements: In agriculture, it has been explored as an additive in animal feed to improve growth and health.

References

An In-depth Technical Guide to the Physical Properties of DL-Homoserine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of DL-Homoserine, focusing on its melting point and solubility. This document is intended to be a valuable resource for researchers and professionals involved in drug development and other scientific endeavors where the physicochemical characteristics of this non-proteinogenic amino acid are of importance.

Core Physical Properties

This compound is a racemic mixture of the D- and L-enantiomers of homoserine, an alpha-amino acid with the chemical formula C₄H₉NO₃. Understanding its physical properties is crucial for its application in various research and development contexts, including formulation studies, synthesis, and biological assays.

Melting Point

The melting point of a substance is a critical parameter for its identification, purity assessment, and stability profiling. For this compound, the experimentally determined melting point is consistently reported as a range, which is typical for many amino acids that may decompose upon heating.

Table 1: Melting Point of this compound

| Physical Property | Value | Reference |

| Melting Point | 174-178 °C | [1] |

Note: The melting process of many amino acids can be accompanied by decomposition, which may influence the observed melting range.

Solubility

The solubility of a compound in various solvents is a fundamental property that dictates its behavior in different chemical and biological systems. The solubility of this compound has been qualitatively described in several solvents. A predicted quantitative value for its water solubility is also available.

Table 2: Solubility of this compound

| Solvent | Quantitative Solubility | Qualitative Description | Reference |

| Water | log10(Solubility in mol/L) = 0.59 (Predicted) | Sparingly Soluble / Soluble | [2][3] |

| Dimethyl Sulfoxide (DMSO) | Not available | Insoluble | [4] |

| Ethanol | Not available | Insoluble | [4] |

Note: The quantitative solubility in water is a predicted value and should be considered as an estimation. Experimental verification is recommended for applications sensitive to precise solubility data.

Experimental Protocols

The determination of the physical properties of compounds like this compound relies on standardized experimental methodologies. Below are detailed protocols for the determination of melting point and solubility.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a highly sensitive method for determining the melting point and enthalpy of fusion of a substance.

Protocol:

-

Sample Preparation: A small amount of finely powdered this compound (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed aluminum pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points and enthalpies of fusion (e.g., indium). The initial and final temperatures for the analysis are set, for example, from 25 °C to 250 °C, to encompass the expected melting range of this compound. A constant heating rate, typically 10 °C/min, is applied under an inert nitrogen atmosphere (flow rate of 20-50 mL/min) to prevent oxidative degradation.

-

Data Acquisition: The sample and reference pans are heated at the programmed rate. The instrument records the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is typically reported as the melting point. The area under the peak is proportional to the enthalpy of fusion.

Experimental Workflow for DSC

Caption: Workflow for Melting Point Determination by DSC.

Solubility Determination by the Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the concentration of the solute in a known amount of the solvent by evaporating the solvent and weighing the residue.

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container. The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Separation of Undissolved Solid: The saturated solution is carefully filtered or centrifuged to remove any undissolved solid particles. It is crucial to maintain the temperature during this step to prevent any changes in solubility.

-

Determination of Solute Concentration: A known volume or weight of the clear saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated at a controlled temperature (low enough to avoid decomposition of the solute).

-

Calculation of Solubility: The container with the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container. The solubility is then expressed as the mass of solute per volume or mass of the solvent (e.g., g/100 mL or mg/mL).

Experimental Workflow for Gravimetric Solubility Measurement

References

The Genesis of a Non-Proteogenic Pioneer: A Technical Guide to the Discovery and First Synthesis of DL-Homoserine

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Homoserine, an alpha-amino acid with the chemical formula HO₂CCH(NH₂)CH₂CH₂OH, holds a unique position in the landscape of biochemistry and drug development.[1] Though not one of the canonical amino acids encoded by DNA, its role as a key intermediate in the biosynthesis of essential amino acids such as methionine, threonine, and isoleucine makes it a subject of significant interest.[1] This technical guide delves into the historical context of its discovery and the first chemical synthesis of its racemic form, this compound, by the pioneering chemists Emil Fischer and Ferdinand Blumenthal in 1907. While the full, unabridged experimental protocol from their original publication remains elusive in readily accessible formats, this paper reconstructs the likely synthetic pathway based on the chemical knowledge of the era and provides a comprehensive overview of the compound's biological significance.

Discovery and Biological Significance

The discovery of homoserine is intrinsically linked to the elucidation of metabolic pathways. It was identified as a crucial intermediate in the aspartate pathway, a major biosynthetic route in bacteria and plants for the production of several essential amino acids.[1] L-Homoserine is synthesized from L-aspartate through a series of enzymatic reactions.[2]

The biosynthesis of L-Homoserine from L-Aspartate involves three key enzymatic steps:

-

Aspartate Kinase: Phosphorylation of L-aspartate to form β-aspartyl phosphate.

-

Aspartate-semialdehyde Dehydrogenase: Reduction of β-aspartyl phosphate to L-aspartate-β-semialdehyde.

-

Homoserine Dehydrogenase: Further reduction of L-aspartate-β-semialdehyde to yield L-Homoserine.

The central role of L-Homoserine in metabolism is further highlighted by its position as a branch-point intermediate. From L-Homoserine, metabolic pathways diverge to synthesize:

-

Threonine: via phosphorylation by homoserine kinase.

-

Methionine: through a multi-step pathway initiated by the acylation of the hydroxyl group of homoserine.

This pivotal role in amino acid biosynthesis has made the enzymes involved in homoserine metabolism attractive targets for the development of herbicides and antimicrobial agents.

Caption: Biosynthetic pathway of L-Homoserine and its conversion to L-Threonine and L-Methionine.

The First Chemical Synthesis: Fischer and Blumenthal (1907)

The first total synthesis of this compound was a landmark achievement reported by Emil Fischer and his collaborator Ferdinand Blumenthal in 1907 in the journal Berichte der deutschen chemischen Gesellschaft. While the original manuscript is not widely available, the synthesis is understood to have proceeded from γ-butyrolactone, a readily available starting material. The chemical logic of the early 20th century suggests a pathway involving the introduction of an amino group at the α-position of the lactone.

Reconstructed Experimental Protocol

Based on the known chemical reactions of the period, the synthesis likely followed these key steps:

-

α-Bromination of γ-Butyrolactone: The synthesis would have likely commenced with the bromination of γ-butyrolactone at the α-position. This could have been achieved using bromine in the presence of a catalyst like red phosphorus, a variation of the Hell-Volhard-Zelinsky reaction adapted for lactones.

-

Amination of α-Bromo-γ-butyrolactone: The resulting α-bromo-γ-butyrolactone would then be subjected to amination. A common method of the time was the Gabriel synthesis, which involves the reaction of the alkyl halide with potassium phthalimide, followed by hydrolysis to release the primary amine. Alternatively, direct amination with ammonia could have been employed, though this often leads to mixtures of primary, secondary, and tertiary amines.

-

Hydrolysis of the Lactone and Protecting Groups: The final step would involve the hydrolysis of the lactone ring and any protecting groups (like the phthalimide group in the Gabriel synthesis) to yield this compound. This is typically achieved by heating with a strong acid or base.

Caption: A plausible workflow for the first chemical synthesis of this compound.

Quantitative Data

Due to the inaccessibility of the original 1907 publication, specific quantitative data such as reaction yields, melting points, and spectroscopic data from Fischer and Blumenthal's work cannot be definitively cited. However, modern syntheses of this compound and its derivatives provide a benchmark for what might have been achieved. For comparison, contemporary data for L-Homoserine is presented below.

| Property | Value |

| Molecular Formula | C₄H₉NO₃ |

| Molar Mass | 119.12 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 203 °C (decomposes) |

| Solubility | Soluble in water |

Modern Applications and Future Directions

The legacy of Fischer and Blumenthal's synthesis extends far beyond the initial preparation of a novel amino acid. The availability of synthetic homoserine has enabled a wide range of research and development activities:

-

Drug Development: Homoserine and its derivatives are utilized as building blocks in the synthesis of various pharmaceutical compounds.

-

Metabolic Engineering: The understanding of homoserine's role in biosynthesis allows for the genetic modification of microorganisms to overproduce valuable amino acids.

-

Biochemical Research: L-Homoserine serves as a crucial reagent and standard in studies of amino acid metabolism and enzyme kinetics.

The continued exploration of homoserine's biological roles and the development of more efficient and stereoselective synthetic routes remain active areas of research, promising new applications in medicine, biotechnology, and materials science.

References

The Ubiquitous Role of Homoserine: A Technical Guide to its Natural Occurrence and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoserine, a non-proteinogenic α-amino acid, serves as a critical metabolic intermediate in the biosynthesis of essential amino acids such as threonine, methionine, and isoleucine in a wide array of organisms, including bacteria, fungi, and plants.[1][2] While not incorporated into proteins encoded by DNA, its presence and the intricate pathways it governs are of profound interest to researchers in biochemistry, microbiology, and pharmacology.[1] Furthermore, its lactonized form, N-acyl homoserine lactone (AHL), is a cornerstone of bacterial quorum sensing, a cell-to-cell communication system that orchestrates collective behaviors, including biofilm formation and virulence.[3][4] This technical guide provides an in-depth exploration of the natural occurrence of homoserine, its biosynthetic and metabolic pathways, and its pivotal role in intercellular signaling. We will delve into quantitative data on its presence, detailed experimental protocols for its detection, and its emerging significance as a target in drug development.

Biosynthesis and Metabolic Fate of Homoserine

The synthesis of L-homoserine is a key branch point in the aspartate metabolic pathway. This pathway commences with the phosphorylation of aspartate and proceeds through a series of enzymatic reactions to yield homoserine.

The Aspartate Pathway to Homoserine

The biosynthesis of homoserine from aspartate involves three key enzymatic steps, primarily studied in organisms like Escherichia coli and various plants.

-

Aspartate Kinase (AK): This enzyme catalyzes the initial phosphorylation of L-aspartate to form β-aspartyl phosphate. The activity of this enzyme is often subject to feedback inhibition by downstream products of the pathway, such as threonine and lysine, representing a crucial regulatory node.

-

Aspartate-Semialdehyde Dehydrogenase (ASD): This enzyme reduces β-aspartyl phosphate to L-aspartate-β-semialdehyde.

-

Homoserine Dehydrogenase (HSD): The final step involves the reduction of L-aspartate-β-semialdehyde by homoserine dehydrogenase to produce L-homoserine. This enzyme is also a key regulatory point, often inhibited by threonine.

In some bacteria and plants, aspartate kinase and homoserine dehydrogenase exist as a bifunctional enzyme.

Metabolic Crossroads: The Fate of Homoserine

Homoserine stands at a critical metabolic juncture, serving as the precursor for the biosynthesis of several essential amino acids.

-

Threonine Biosynthesis: Homoserine is phosphorylated by homoserine kinase (HSK) to form O-phospho-L-homoserine. Subsequently, threonine synthase catalyzes the conversion of O-phospho-L-homoserine to L-threonine.

-

Methionine Biosynthesis: The pathway to methionine diverges at homoserine. In many bacteria and plants, homoserine is acylated by homoserine O-succinyltransferase or homoserine O-acetyltransferase to form O-succinylhomoserine or O-acetylhomoserine, respectively. These intermediates then proceed through several steps to yield methionine.

The regulation of these branching pathways is tightly controlled to maintain cellular homeostasis of these essential amino acids.

Quantitative Occurrence of Homoserine

While homoserine is a vital intermediate, its intracellular concentrations are generally kept low due to its rapid conversion into downstream products. However, engineered microbial strains designed for the overproduction of amino acids can accumulate significant amounts of L-homoserine.

| Organism | Strain | Condition | Homoserine Concentration (g/L) | Reference |

| Escherichia coli | Engineered W3110 | Fed-batch fermentation | 37.57 | |

| Escherichia coli | Engineered | Shake flask cultivation | 8.54 | |

| Brevibacterium salicis | In vitro culture (high-density) | Watermark disease of willow | 0.13 - 1.2 µM (as N-(3-oxohexanoyl)-l-homoserine lactone and N-(hexanoyl)-l-homoserine lactone) |

Note: Data on the natural intracellular concentrations of homoserine in unmodified organisms is scarce in the literature, as it is a transient metabolic intermediate. The provided data for E. coli represents engineered strains optimized for homoserine production. The data for B. salicis pertains to its lactone derivatives involved in quorum sensing.

Homoserine Lactones and Quorum Sensing in Bacteria

In the realm of microbiology, the lactone form of homoserine, specifically N-acyl homoserine lactones (AHLs), plays a central role in a fascinating mode of bacterial communication known as quorum sensing. This system allows bacteria to monitor their population density and coordinate gene expression in a collective manner.

Synthesis of N-Acyl Homoserine Lactones

AHLs are synthesized by enzymes belonging to the LuxI family of AHL synthases. These enzymes utilize S-adenosylmethionine (SAM) as the donor of the homoserine lactone ring and an acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway as the source of the acyl side chain. The length and modification of the acyl chain vary between different bacterial species, leading to a diversity of AHL signals.

The Quorum Sensing Signaling Pathway

The canonical AHL-mediated quorum sensing circuit involves the following key components:

-

AHL Synthase (LuxI-type protein): Produces the AHL signal molecule.

-

AHL Receptor (LuxR-type protein): A transcriptional regulator that binds to the cognate AHL.

-

AHL Signal Molecule: Diffuses across the bacterial cell membrane.

At low cell densities, the concentration of AHLs in the environment is low. As the bacterial population grows, the concentration of secreted AHLs increases. Once a threshold concentration is reached, AHLs bind to their cognate LuxR-type receptors within the cytoplasm. This AHL-receptor complex then acts as a transcriptional activator or repressor, modulating the expression of target genes. These genes often encode for factors involved in virulence, biofilm formation, antibiotic resistance, and bioluminescence.

Experimental Protocols for Homoserine and N-Acyl Homoserine Lactone Analysis

The detection and quantification of homoserine and its lactone derivatives are crucial for studying their roles in metabolism and signaling. A variety of techniques, ranging from bioassays to advanced analytical methods, are employed for this purpose.

Detection and Quantification of N-Acyl Homoserine Lactones

Bacterial biosensors are a sensitive and cost-effective method for detecting the presence of AHLs. These are typically engineered bacterial strains that produce a detectable signal, such as light (bioluminescence) or color (pigment production), in response to specific AHLs.

Experimental Workflow for AHL Detection using a Bacterial Biosensor:

References

The DL-Homoserine Biosynthetic Pathway: A Comparative Analysis in Bacteria and Plants for Therapeutic and Industrial Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The DL-homoserine biosynthetic pathway, a critical route for the synthesis of essential amino acids such as threonine, methionine, and isoleucine, presents a fascinating area of study with significant implications for drug development and metabolic engineering. This technical guide provides a comprehensive overview of the core pathway in both bacteria and plants, highlighting key enzymatic steps, regulatory mechanisms, and notable differences. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex pathways, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore this pathway for novel antimicrobial therapies and enhanced biotechnological production. As this pathway is absent in mammals, its components are prime targets for the development of specific inhibitors with minimal host toxicity.[1][2]

Introduction to the this compound Biosynthetic Pathway

L-homoserine is a key intermediate in the aspartate metabolic pathway, which is responsible for the biosynthesis of several essential amino acids.[3] The pathway initiates from the common precursor L-aspartate and proceeds through a series of enzymatic reactions to produce L-homoserine. This molecule then serves as a branch-point intermediate for the synthesis of L-threonine, L-isoleucine, and L-methionine.[3] The enzymes of this pathway are found in bacteria, fungi, and plants, but are notably absent in animals, making them attractive targets for the development of novel antibiotics and herbicides.[1]

The Core Biosynthetic Pathway: A Comparative Look

The biosynthesis of L-homoserine from L-aspartate involves three key enzymatic steps. While the overall transformation is conserved, the enzymes and their regulation can differ between bacteria and plants.

Step 1: Phosphorylation of Aspartate

The first committed step is the phosphorylation of L-aspartate to form β-aspartyl-phosphate, a reaction catalyzed by aspartate kinase (AK) .

-

In Bacteria: Bacteria, such as Escherichia coli, often possess multiple isozymes of aspartate kinase (e.g., ThrA, MetL, and LysC), each regulated by different end-products (threonine, methionine, and lysine, respectively). This allows for independent control over the flux towards each amino acid. In some bacteria, aspartate kinase is a bifunctional enzyme, fused with homoserine dehydrogenase.

-

In Plants: Plants also have multiple aspartate kinase isoforms, which can be subject to synergistic feedback inhibition by lysine and S-adenosyl-L-methionine (SAM). For example, in Arabidopsis thaliana, three monofunctional aspartate kinases have been identified (AK1, AK2, and AK3).

Step 2: Reduction of β-Aspartyl-Phosphate

The second step involves the reduction of β-aspartyl-phosphate to L-aspartate-β-semialdehyde, catalyzed by aspartate-semialdehyde dehydrogenase (ASAD) . This enzyme utilizes NAD(P)H as a reductant.

Step 3: Reduction of L-Aspartate-β-Semialdehyde

The final step in homoserine synthesis is the reduction of L-aspartate-β-semialdehyde to L-homoserine, catalyzed by homoserine dehydrogenase (HSD) . This enzyme also uses NAD(P)H as a cofactor.

-

In Bacteria: HSD is a key regulatory point and is often subject to feedback inhibition by threonine. The enzyme can exist as a monofunctional protein or as part of a bifunctional enzyme with aspartate kinase.

-

In Plants: Plant HSDs are also regulated, contributing to the overall control of the aspartate pathway.

Branch Point: Activation of Homoserine for Further Synthesis

Following its synthesis, L-homoserine is activated for conversion into threonine or methionine. This activation step represents a significant divergence between many bacteria and plants.

-

In Bacteria: In many bacteria, including Staphylococcus aureus, homoserine is acetylated by homoserine O-acetyltransferase (HTA) to form O-acetylhomoserine, the precursor for methionine synthesis. In other bacteria like E. coli, homoserine is succinylated by homoserine O-succinyltransferase.

-

In Plants: In plants, the primary route for homoserine activation is phosphorylation by homoserine kinase (HSK) to produce O-phosphohomoserine. This intermediate is the branch-point for both threonine and methionine biosynthesis in plants.

Quantitative Data on Pathway Components

Table 1: Kinetic Parameters of Key Enzymes in the Homoserine Biosynthetic Pathway

| Enzyme | Organism | Substrate | Km (µM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (µM-1min-1) | Reference |

| Homoserine Acetyltransferase (MetX) | Mycobacterium tuberculosis | L-homoserine | 328 | 44.12 | 0.134 | |

| Homoserine Kinase (HSK) | Arabidopsis thaliana | L-homoserine | 400 | - | - | |

| Homoserine Kinase (HSK) | Arabidopsis thaliana | Mg-ATP | 320 | - | - |

Note: Data is limited and derived from specific experimental conditions. Further research is needed for a comprehensive comparative analysis.

Table 2: Production of L-Homoserine in Metabolically Engineered E. coli

| Strain | Genetic Modifications | Final Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |

| E. coli W3110 derivative | Overexpression of thrA, knockout of metA and thrB, transporter reinforcement, deletion of iclR, and further CRISPRi-based gene repression | 37.57 | 0.31 | - | |

| E. coli W3110 derivative | Introduction of pyruvate carboxylase | 8.54 (shake flask) | 0.33 | - | |

| E. coli BW25113/F derivative | Multiple gene knockouts and overexpression of key pathway genes | 84.1 | 0.5 | 1.96 | |

| E. coli W3110 derivative | Multiple gene knockouts and overexpression of key pathway genes | 110.8 | 0.62 | 1.82 |

Experimental Protocols

Aspartate Kinase Activity Assay

This protocol is adapted from methods used for maize tissues and can be modified for bacterial or other plant extracts.

Principle: The activity of aspartate kinase is determined by measuring the amount of β-aspartyl-hydroxamate formed when the reaction is carried out in the presence of hydroxylamine.

Materials:

-

Enzyme extract

-

100 mM Tris-HCl buffer (pH 7.4) containing 1 mM DTT and 20% (v/v) ethanediol

-

500 mM L-aspartic acid (pH 7.4)

-

125 mM Magnesium sulfate

-

200 mM ATP (pH 7.4)

-

4 M Hydroxylamine (pH 7.4)

-

Ferric chloride reagent (10% FeCl₃ and 2.5% trichloroacetic acid in 2.5 M HCl)

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing:

-

100 µL 100 mM Tris-HCl buffer

-

100 µL 500 mM L-aspartic acid

-

50 µL 125 mM Magnesium sulfate

-

50 µL 4 M Hydroxylamine

-

100 µL H₂O

-

50 µL enzyme extract

-

-

Pre-incubate the mixture at 35°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of 200 mM ATP.

-

Incubate at 35°C for 30 minutes.

-

Stop the reaction by adding 500 µL of ferric chloride reagent.

-

Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.

-

Measure the absorbance of the supernatant at 540 nm.

-

A standard curve using known concentrations of β-aspartyl-hydroxamate should be prepared to quantify the enzyme activity.

Homoserine Dehydrogenase Activity Assay (Oxidation of Homoserine)

This protocol is based on the characterization of HSD from Bacillus subtilis and Arthrobacter nicotinovorans.

Principle: The activity of homoserine dehydrogenase in the direction of homoserine oxidation is determined by monitoring the reduction of NAD(P)⁺ to NAD(P)H, which results in an increase in absorbance at 340 nm.

Materials:

-

Purified HSD enzyme or cell-free extract

-

100 mM CHES buffer (pH 9.5) or 20 mM PBS (pH 9.2)

-

L-homoserine solution (e.g., 50 mM)

-

NADP⁺ or NAD⁺ solution (e.g., 0.5 mM or 1 mM)

-

(Optional) KCl solution (e.g., 150 mM)

Procedure:

-

In a quartz cuvette, prepare a reaction mixture containing:

-

Buffer to a final volume of 1 mL (or 3 mL).

-

L-homoserine to the desired final concentration.

-

NADP⁺ or NAD⁺ to the desired final concentration.

-

(Optional) KCl to the desired final concentration.

-

-

Equilibrate the cuvette at the desired temperature (e.g., 25°C or 40°C) in a spectrophotometer.

-

Initiate the reaction by adding a small volume of the enzyme solution.

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

Calculate the initial reaction rate from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) or NADH.

Visualizing the Pathways and Workflows

This compound Biosynthetic Pathway in Bacteria

Caption: Bacterial this compound biosynthetic pathway.

This compound Biosynthetic Pathway in Plants

Caption: Plant this compound biosynthetic pathway.

Experimental Workflow for HSD Inhibitor Screening

Caption: HSD inhibitor screening workflow.

Conclusion and Future Perspectives

The this compound biosynthetic pathway is a well-established, yet continually intriguing, area of research. The fundamental differences in the activation of homoserine between many bacteria and plants offer distinct targets for the development of selective inhibitors. For drug development professionals, enzymes such as homoserine dehydrogenase and homoserine O-acetyltransferase in bacteria represent promising targets for novel antimicrobial agents. For scientists in metabolic engineering, understanding the intricate regulatory networks of this pathway is crucial for optimizing the production of valuable amino acids and their derivatives in microbial cell factories. Future research should focus on obtaining more comprehensive quantitative data on enzyme kinetics and metabolite fluxes across a wider range of organisms. Furthermore, the elucidation of the three-dimensional structures of more pathway enzymes will undoubtedly accelerate structure-based drug design and protein engineering efforts. This guide serves as a foundational resource to stimulate and support these future endeavors.

References

The Central Role of DL-Homoserine in Amino Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Homoserine, a non-proteinogenic amino acid, occupies a critical nexus in the metabolic landscape of bacteria, fungi, and plants. As a key intermediate in the aspartate metabolic pathway, L-homoserine serves as the direct precursor for the biosynthesis of the essential amino acids L-threonine and L-methionine. The metabolic fate of homoserine is tightly regulated by a series of enzymatic reactions and feedback inhibition mechanisms, making it a significant target for metabolic engineering and drug development. This in-depth technical guide elucidates the core aspects of this compound metabolism, presenting quantitative data, detailed experimental protocols, and pathway visualizations to provide a comprehensive resource for researchers in the field.

Biosynthesis of L-Homoserine

The biosynthesis of L-homoserine originates from the central metabolite L-aspartate, proceeding through a three-step enzymatic pathway.[1][2] This pathway is a branch point from the synthesis of other aspartate-family amino acids, such as lysine.[1]

1.1. Enzymatic Conversions

-

Aspartate Kinase (AK): The pathway initiates with the phosphorylation of L-aspartate to form β-aspartyl-phosphate. This reaction is catalyzed by aspartate kinase and requires ATP. In many organisms, including Escherichia coli, there are multiple isoforms of this enzyme (e.g., AK I, II, and III), which are subject to feedback inhibition by downstream products like L-threonine and L-lysine.[3]

-

Aspartate-Semialdehyde Dehydrogenase (ASD): The second step involves the reduction of β-aspartyl-phosphate to L-aspartate-β-semialdehyde, a reaction catalyzed by aspartate-semialdehyde dehydrogenase, utilizing NADPH as a cofactor.[3]

-

Homoserine Dehydrogenase (HSD): The final step in L-homoserine synthesis is the reduction of L-aspartate-β-semialdehyde to L-homoserine. This reaction is catalyzed by homoserine dehydrogenase and also requires NADPH. In some bacteria, such as E. coli, homoserine dehydrogenase activity is part of a bifunctional enzyme that also possesses aspartate kinase activity (e.g., ThrA).

1.2. Visualization of the L-Homoserine Biosynthetic Pathway

L-Homoserine as a Metabolic Precursor

L-Homoserine stands at a crucial metabolic fork, leading to the synthesis of L-threonine and L-methionine.

2.1. Threonine Biosynthesis

The conversion of L-homoserine to L-threonine involves a two-step process:

-

Homoserine Kinase (HK): L-homoserine is first phosphorylated by homoserine kinase to yield O-phospho-L-homoserine. This reaction is dependent on ATP.

-

Threonine Synthase (TS): Threonine synthase then catalyzes the isomerization of O-phospho-L-homoserine to L-threonine.

2.2. Methionine Biosynthesis

The pathway to L-methionine from L-homoserine varies between organisms but generally involves the activation of the hydroxyl group of homoserine followed by the addition of a sulfur-containing compound.

-

In Bacteria and Fungi: A common pathway involves the acylation of L-homoserine.

-

Homoserine O-succinyltransferase (HST) or Homoserine O-acetyltransferase (HAT): L-homoserine is activated by the transfer of a succinyl or acetyl group from succinyl-CoA or acetyl-CoA, respectively, to form O-succinyl-L-homoserine or O-acetyl-L-homoserine.

-

Cystathionine γ-synthase: The activated homoserine derivative then reacts with cysteine to form cystathionine.

-

Cystathionine β-lyase: Cystathionine is subsequently cleaved to produce L-homocysteine.

-

Methionine Synthase: Finally, L-homocysteine is methylated to form L-methionine.

-

2.3. Visualization of L-Homoserine Utilization Pathways

Metabolism of D-Homoserine

While L-homoserine is the predominant isomer in these biosynthetic pathways, the metabolism of D-homoserine has also been observed in some bacteria. In Escherichia coli, the enzyme YgeA, an amino acid racemase, has been shown to be involved in both L- and D-homoserine metabolism. The presence of D-homoserine and its derivatives, such as Acetyl-D-homoserine, has been identified in the O-antigen of the lipopolysaccharide of some Gram-negative bacteria, suggesting a role in cell envelope structure. The enzymatic machinery for the synthesis and incorporation of D-homoserine derivatives is an active area of research.

Regulatory Mechanisms

The metabolic pathways involving homoserine are tightly regulated to maintain amino acid homeostasis. The primary mode of regulation is allosteric feedback inhibition of key enzymes by the end products of the pathway.

-

Aspartate Kinase: The different isozymes of aspartate kinase are inhibited by L-threonine, L-lysine, and in some cases, L-methionine.

-

Homoserine Dehydrogenase: This enzyme is often subject to feedback inhibition by L-threonine.

-

Homoserine O-succinyltransferase: This enzyme can be feedback inhibited by L-methionine.

Quantitative Data on Enzyme Kinetics

The following tables summarize key kinetic parameters for enzymes involved in homoserine metabolism.

Table 1: Kinetic Parameters of Homoserine Dehydrogenase

| Organism | Substrate | Km (mM) | Vmax (μmol·min-1·mg-1) | Cofactor | Reference |

| Bacillus subtilis | L-Homoserine | 35.08 ± 2.91 | 2.72 ± 0.06 | NADP+ | |

| Bacillus subtilis | NADP+ | 0.39 ± 0.05 | 2.79 ± 0.11 | - | |

| Sulfolobus tokodaii (oxidized) | L-Homoserine | 0.19 ± 0.02 | 1.1 ± 0.03 | NAD+ | |

| Sulfolobus tokodaii (reduced) | L-Homoserine | 0.08 ± 0.01 | 2.8 ± 0.1 | NAD+ |

Table 2: Kinetic Parameters of Homoserine Kinase from Escherichia coli

| Substrate | Km (mM) | Inhibition | Reference |

| L-Homoserine | 0.15 | Substrate inhibition (Ki ≈ 2 mM) | |

| ATP | 0.2 | - | |

| L-Aspartate semialdehyde | 0.68 | Alternative substrate |

Table 3: Kinetic Parameters of Threonine Synthase from Escherichia coli

| Substrate | Km (mM) | kcat (s-1) | Reference |

| O-phospho-L-homoserine | 0.34 | 4 |

Table 4: Kinetic Parameters of Homoserine O-succinyltransferase from Escherichia coli

| Inhibitor | Inhibition Type | Ki (mM) | Reference |

| L-Methionine | Noncompetitive | 2.44 |

Experimental Protocols

6.1. Homoserine Dehydrogenase Activity Assay

This protocol is adapted for the measurement of the oxidative activity of homoserine dehydrogenase.

Principle: The enzymatic oxidation of L-homoserine to L-aspartate-β-semialdehyde is coupled to the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is monitored spectrophotometrically.

Reagents:

-

Assay Buffer: 100 mM CHES, pH 9.0, containing 0.4 M NaCl

-

Substrate solution: 50 mM L-homoserine in assay buffer

-

Cofactor solution: 0.5 mM NADP+ in assay buffer

-

Enzyme solution: Purified homoserine dehydrogenase diluted in assay buffer

Procedure:

-

In a quartz cuvette, combine 800 µL of assay buffer, 100 µL of substrate solution, and 50 µL of cofactor solution.

-

Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 50 µL of the enzyme solution and mix immediately.

-

Monitor the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer.

-

Calculate the rate of NADPH formation using its molar extinction coefficient (6.22 mM-1 cm-1).

6.2. LC-MS/MS for Intracellular Amino Acid Quantification

This protocol provides a general framework for the quantification of intracellular amino acids, including homoserine, in bacterial cells.

Principle: Bacterial cells are rapidly quenched to halt metabolic activity, followed by extraction of intracellular metabolites. The amino acids in the extract are then separated by liquid chromatography and detected and quantified by tandem mass spectrometry.

Materials:

-

Quenching solution: 60% methanol, -40°C

-

Extraction solution: 75% ethanol, boiling

-

LC-MS/MS system with a suitable column (e.g., HILIC)

-

Internal standards (e.g., 13C, 15N-labeled amino acids)

Procedure:

-

Cell Quenching: Rapidly mix a known volume of cell culture with cold quenching solution and centrifuge at low temperature to pellet the cells.

-

Metabolite Extraction: Resuspend the cell pellet in boiling extraction solution and incubate for a few minutes. Centrifuge to remove cell debris.

-

Sample Preparation: Collect the supernatant containing the metabolites. Add internal standards to the extract.

-

LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a gradient elution program to separate the amino acids.

-

Data Analysis: Quantify the amino acids based on the peak areas relative to the internal standards.

6.3. 13C-Metabolic Flux Analysis (MFA) Experimental Workflow

Principle: Cells are cultured with a 13C-labeled substrate (e.g., [1,2-13C]glucose). The distribution of 13C isotopes in proteinogenic amino acids is measured by GC-MS. This labeling information is then used in a computational model to estimate intracellular metabolic fluxes.

Role in Cellular Signaling

While homoserine itself is not a primary signaling molecule in the way that hormones or second messengers are, its derivatives, N-acyl-homoserine lactones (AHLs), are central to quorum sensing in many Gram-negative bacteria.

Quorum Sensing: AHLs are synthesized by LuxI-family synthases and, upon reaching a threshold concentration, bind to LuxR-type transcriptional regulators. This complex then modulates the expression of target genes, often those involved in virulence, biofilm formation, and secondary metabolite production. The biosynthesis of the homoserine lactone ring of AHLs is derived from S-adenosylmethionine, a downstream product of the methionine biosynthetic pathway, thus linking homoserine metabolism to intercellular communication.

Implications for Drug Development

The essentiality of the threonine and methionine biosynthetic pathways in many pathogenic bacteria and fungi, and their absence in humans, makes the enzymes involved in homoserine metabolism attractive targets for the development of novel antimicrobial agents. Inhibitors of enzymes such as homoserine dehydrogenase, homoserine kinase, and homoserine O-acetyl/succinyltransferase could disrupt the supply of these essential amino acids, leading to bacterial or fungal growth inhibition. The unique aspects of D-homoserine metabolism in certain bacteria may also present opportunities for the development of species-specific antibacterial drugs.

Conclusion

This compound is a cornerstone of amino acid metabolism, serving as a critical precursor and a point of significant regulatory control. A thorough understanding of the enzymes, pathways, and regulatory networks surrounding homoserine is paramount for advancements in metabolic engineering, synthetic biology, and the development of new therapeutic strategies. The data and methodologies presented in this guide offer a foundational resource for researchers dedicated to exploring and manipulating this central metabolic hub.

References

DL-Homoserine CAS number and IUPAC name

An In-depth Technical Guide to DL-Homoserine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a non-proteinogenic α-amino acid that serves as a critical intermediate in the biosynthesis of essential amino acids such as threonine, methionine, and isoleucine.[1][2] Its racemic form, this compound, and its individual enantiomers are of significant interest in various fields, including metabolic engineering, synthetic biology, and pharmaceutical development.[2][3] This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, biological significance, synthesis methodologies, and key experimental protocols. It is intended to be a valuable resource for researchers and professionals working with this versatile biomolecule.

Chemical Identification and Properties

This compound, a racemic mixture of D- and L-homoserine, is structurally similar to the proteinogenic amino acid serine but with an additional methylene bridge in its side chain.[1]

-

IUPAC Name: 2-amino-4-hydroxybutanoic acid

-

CAS Number: 1927-25-9

-

Synonyms: DL-2-amino-4-hydroxybutanoic acid, DL-2-amino-4-hydroxybutyric acid, H-DL-HoSer-OH

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in experimental settings, including solubility for buffer preparation and molecular weight for molar concentration calculations.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉NO₃ | |

| Molecular Weight | 119.12 g/mol | |

| Appearance | White or off-white crystalline powder | |

| Melting Point | 203 °C (decomposes) | |

| Optical Rotation | [α]D20 = -1.5 to +1.5 ° | |

| logP (Octanol/Water) | -1.219 | |

| Water Solubility (log) | 0.59 mol/L |

Biological Significance and Metabolic Pathways

Homoserine is a key metabolic intermediate in the aspartate pathway, which is essential for the biosynthesis of several amino acids in bacteria, plants, and fungi. L-Homoserine is produced from L-aspartate through a two-step reduction process catalyzed by aspartate kinase and homoserine dehydrogenase. It then serves as a branch-point intermediate, leading to the synthesis of threonine, methionine, and isoleucine.

Biosynthesis Pathway of L-Homoserine from L-Aspartate

The diagram below illustrates the core enzymatic steps converting L-Aspartate into L-Homoserine, a crucial precursor for other essential amino acids.

References

Spectroscopic Profile of DL-Homoserine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for DL-Homoserine, a non-proteinogenic α-amino acid. This compound and its derivatives are of significant interest in various fields, including metabolic engineering and as precursors for the synthesis of valuable chemicals.[1] This document presents key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in a structured format, details generalized experimental protocols for these analytical techniques, and includes visualizations of relevant biochemical pathways and experimental workflows.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data of this compound

Solvent: D₂O, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Assignment | Coupling Constants (J) Hz |

| 3.862 | H-2 (α-proton) | J(B,D)=4.8 Hz, J(B,E)=7.4 Hz |

| 3.785 | H-4 (γ-protons) | |

| 2.158 | H-3 (β-proton) | |

| 2.034 | H-3 (β-proton) |

Data sourced from ChemicalBook.[2]

¹³C NMR Spectral Data of L-Homoserine

Solvent: D₂O

| Chemical Shift (δ) ppm | Assignment |

| 174.5 | C-1 (Carboxyl) |

| 58.9 | C-4 (Methylene-OH) |

| 54.1 | C-2 (α-carbon) |

| 34.3 | C-3 (β-carbon) |

Typical chemical shift ranges for similar structures can be found in various sources.[3][4]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrum of this compound

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |

| 44 | 100 | [CH₂(NH₂)]⁺ |

| 74 | 68.5 | [M-COOH]⁺ |

| 56 | 27.4 | [C₃H₄O]⁺ |

| 28 | 33.6 | [CH₂=CH₂]⁺ or [CO]⁺ |

| 30 | 12.8 | [CH₂=NH₂]⁺ |

| 42 | 13.6 | [C₂H₂O]⁺ |

| 43 | 10.8 | [C₂H₃O]⁺ |

| 119 | Not observed/very low | Molecular Ion [M]⁺ |

Data compiled from NIST WebBook and ChemicalBook.[5] The fragmentation of amino acids often leads to the absence or very low intensity of the molecular ion peak.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of amino acids like this compound. Specific parameters may need to be optimized based on the instrumentation and research objectives.

NMR Spectroscopy Sample Preparation and Analysis

-

Sample Preparation :

-

Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.

-

Add the appropriate volume of deuterated solvent (e.g., D₂O, DMSO-d₆). For this compound data presented, D₂O was used.

-

Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

If any particulate matter is present, filter the solution through a glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube.

-

Securely cap and clearly label the NMR tube.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H and/or ¹³C NMR spectra using standard pulse sequences.

-

Set appropriate acquisition parameters, such as the number of scans, relaxation delay, and spectral width.

-

-

Data Processing :

-

Apply Fourier transformation to the raw free induction decay (FID) data.

-

Perform phase and baseline corrections to the resulting spectrum.

-

Reference the chemical shifts to an internal standard (e.g., TMS or the residual solvent peak).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Identify the chemical shifts and coupling constants for peak assignment.

-

Mass Spectrometry Sample Preparation and Analysis

-

Sample Preparation (for Electron Ionization) :

-

Ensure the this compound sample is pure and dry.

-

For direct inlet analysis, a small amount of the solid sample is placed in a capillary tube.

-

Alternatively, dissolve the sample in a suitable volatile solvent (e.g., methanol, water) of high purity. Adding a small amount of formic acid can aid in ionization.

-

-

Data Acquisition :

-

Introduce the sample into the mass spectrometer's ion source. For volatile compounds, this can be via a direct insertion probe or by injection into a gas chromatograph coupled to the mass spectrometer (GC-MS).

-

The sample is ionized using a high-energy electron beam (typically 70 eV for EI).

-

The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.

-

The detector records the abundance of each ion.

-

-

Data Analysis :

-

The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.

-

Identify the molecular ion peak (if present) to determine the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the molecule. Specific mass losses can indicate the cleavage of particular functional groups.

-

Visualizations

Biosynthetic Pathway of L-Homoserine

L-Homoserine is a key intermediate in the biosynthesis of essential amino acids such as threonine, methionine, and isoleucine, originating from aspartate. The pathway is a critical component of cellular metabolism.

General Experimental Workflow for Spectroscopic Analysis

The logical flow for identifying and characterizing a chemical compound like this compound using spectroscopic techniques involves several key stages, from sample preparation to data interpretation and final reporting.

References

In-Depth Technical Guide to DL-Homoserine: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for DL-Homoserine, along with an overview of its core physicochemical properties and its role in biological systems. The content is intended to support laboratory research and drug development activities by offering detailed data, experimental insights, and visual representations of relevant metabolic pathways.

Chemical and Physical Properties

This compound, a non-proteinogenic amino acid, serves as a crucial intermediate in the biosynthesis of essential amino acids such as threonine and methionine in various organisms.[1] Its chemical structure consists of a 2-amino group and a 4-hydroxy group on a butyric acid backbone.

| Property | Value | Reference(s) |

| Molecular Formula | C4H9NO3 | [2][3] |

| Molecular Weight | 119.12 g/mol | [2][3] |

| CAS Number | 1927-25-9 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 188 - 189 °C | |

| Solubility | Soluble in water. | |

| Synonyms | DL-2-Amino-4-hydroxybutyric acid, H-DL-HoSer-OH |

Safety and Handling

According to the available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance. However, standard laboratory safety practices should always be observed.

Hazard Identification and Precautionary Measures

While not considered hazardous, direct contact with eyes, skin, and inhalation of dust should be avoided. In case of contact, the following first aid measures are recommended:

| Exposure Route | First Aid Measures | Reference(s) |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. | |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | |

| Ingestion | Clean mouth with water and drink plenty of water. Get medical attention if symptoms occur. |

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound powder:

| PPE Type | Recommendation | Reference(s) |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | |

| Respiratory Protection | No protective equipment is needed under normal use conditions. Use a dust mask if handling large quantities. |

Storage and Stability

This compound is stable under recommended storage conditions.

| Condition | Recommendation | Reference(s) |

| Storage Temperature | Keep refrigerated. | |

| Incompatible Materials | Strong oxidizing agents. | |

| Conditions to Avoid | Exposure to light and moisture. |

Fire-Fighting Measures

In case of fire, use water spray, carbon dioxide (CO2), dry chemical, or chemical foam to extinguish. Firefighters should wear self-contained breathing apparatus and full protective gear. Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

Toxicological Information

Comprehensive toxicological data for this compound is limited. Safety Data Sheets indicate that no acute toxicity information is available and the toxicological properties have not been fully investigated.

| Toxicity Metric | Value | Reference(s) |

| Acute Oral LD50 | No data available | |

| Mutagenic Effects | No information available | |

| Reproductive Effects | No information available |

Biological Role and Metabolic Pathways

This compound is a key intermediate in the aspartate metabolic pathway, which leads to the synthesis of essential amino acids like threonine and methionine in bacteria and plants.

Biosynthesis of Threonine and Methionine from Aspartate

The following diagram illustrates the central role of L-Homoserine in the biosynthetic pathways of threonine and methionine, starting from aspartate. In a research context, this compound can be supplied exogenously, and the L-enantiomer can be utilized by microorganisms.

Role in Quorum Sensing

While this compound itself is not a primary signaling molecule, its lactone form is the core structure of N-acyl-homoserine lactones (AHLs). AHLs are a class of signaling molecules involved in quorum sensing in Gram-negative bacteria, a process that allows bacteria to coordinate gene expression based on population density. This is crucial for processes like biofilm formation and virulence factor production.

Experimental Protocols

The following are illustrative experimental protocols for the production and analysis of L-Homoserine in E. coli and for the assay of a key enzyme in its metabolic pathway. These protocols are compiled from methodologies described in the scientific literature and should be adapted and optimized for specific laboratory conditions.

Illustrative Protocol for L-Homoserine Production in Engineered E. coli via Fed-Batch Fermentation

This protocol outlines a general procedure for the production of L-Homoserine using a metabolically engineered E. coli strain. Such strains are typically engineered to overexpress key enzymes in the L-Homoserine synthesis pathway and to block competing metabolic pathways.

1. Media Preparation:

-

Seed Medium (per liter): 20 g Tryptone, 10 g Yeast Extract, 10 g NaCl. Autoclave for 20 minutes at 121°C.

-

Fermentation Medium (per liter): 20 g Glucose, 10 g (NH4)2SO4, 2 g KH2PO4, 0.5 g MgSO4·7H2O, 10 mg FeSO4·7H2O, 5 mg MnSO4·4H2O, 2 g Yeast Extract, 50 mg Thiamine-HCl. Adjust pH to 7.0 with NaOH before autoclaving.

-

Feeding Solution: 500 g/L Glucose solution, sterilized separately.

2. Inoculum Preparation:

-

Inoculate a single colony of the engineered E. coli strain into 5 mL of seed medium in a 50 mL tube.

-

Incubate overnight at 37°C with shaking at 200 rpm.

-

Transfer the overnight culture to 100 mL of seed medium in a 500 mL flask and incubate under the same conditions for 8-10 hours until the OD600 reaches approximately 4.0.

3. Fed-Batch Fermentation:

-

Inoculate a 5 L fermenter containing 3 L of fermentation medium with the seed culture to an initial OD600 of 0.2.

-

Maintain the fermentation conditions at 37°C, pH 7.0 (controlled with 25% NH4OH), and dissolved oxygen (DO) above 20% by adjusting the agitation speed (300-800 rpm) and aeration rate.

-

After the initial glucose is depleted (indicated by a sharp increase in DO), start the fed-batch phase by feeding the 500 g/L glucose solution to maintain the glucose concentration at a low level (e.g., < 5 g/L).

-

Collect samples periodically to measure cell density (OD600) and L-Homoserine concentration.

4. Analytical Method: HPLC for L-Homoserine Quantification:

-

Centrifuge fermentation samples to remove cells.

-

Derivatize the supernatant containing L-Homoserine and other amino acids with a suitable reagent (e.g., diethyl ethoxymethylenemalonate - DEEMM).

-

Analyze the derivatized sample by High-Performance Liquid Chromatography (HPLC) using a C18 column.

-

Use a suitable mobile phase gradient (e.g., methanol and ammonium acetate buffer) and detect at an appropriate wavelength (e.g., 250 nm).

-

Quantify L-Homoserine by comparing the peak area to a standard curve of known L-Homoserine concentrations.

Illustrative Protocol for Homoserine Dehydrogenase Activity Assay

This spectrophotometric assay measures the activity of homoserine dehydrogenase by monitoring the reduction of NADP+ to NADPH at 340 nm.

1. Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 9.0.

-

Substrate Solution: 100 mM L-Homoserine in assay buffer.

-

Cofactor Solution: 10 mM NADP+ in assay buffer.

-

Enzyme Solution: Purified homoserine dehydrogenase diluted in assay buffer to a suitable concentration.

2. Assay Procedure:

-

In a 1 mL cuvette, combine:

-

850 µL of Assay Buffer

-

100 µL of Substrate Solution (final concentration: 10 mM)

-

50 µL of Cofactor Solution (final concentration: 0.5 mM)

-

-

Mix by inversion and incubate at 25°C for 5 minutes to equilibrate.

-

Initiate the reaction by adding 10 µL of the Enzyme Solution.

-

Immediately start monitoring the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer.

-

Perform a blank reaction without the enzyme to correct for any non-enzymatic reduction of NADP+.

3. Calculation of Enzyme Activity:

-

Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.

-

Use the Beer-Lambert law (A = εcl) to calculate the enzyme activity. The molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M-1cm-1.

-

One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.

Conclusion

This compound is a valuable compound for research, particularly in the fields of metabolic engineering and drug development. While it is not classified as hazardous, adherence to standard laboratory safety protocols is essential. This guide provides a foundational understanding of its properties, safe handling procedures, and its role in key metabolic pathways. The illustrative experimental protocols offer a starting point for researchers working with this compound. Further optimization and validation will be necessary for specific applications.

References

- 1. Enzyme Activity Measurement for Homoserine Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 2. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C4H9NO3 | CID 779 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Commercial DL-Homoserine: Sourcing, Purity, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial landscape for DL-Homoserine, a non-proteinogenic amino acid crucial for various research and development applications. This document details commercial suppliers, typical purity levels, and analytical methodologies for quality assessment. Furthermore, it outlines key synthesis routes and explores the significant biological pathways in which homoserine and its derivatives participate.

Commercial Sources and Purity of this compound

This compound is readily available from a multitude of chemical suppliers, catering to both research and bulk manufacturing needs. The purity of commercially available this compound is typically high, often exceeding 98%. The following table summarizes a selection of commercial suppliers and their stated product specifications.

| Supplier | Product Name/Number | CAS Number | Stated Purity | Analytical Method(s) Cited | Appearance |

| Chem-Impex | This compound | 1927-25-9 | ≥ 98% | Assay by titration | White or off-white crystalline powder[1] |

| United States Biological | H7015-15 | 1927-25-9 | ≥98% | Not Specified | White to off-white powder[2] |

| Thermo Scientific | This compound, 98% | 1927-25-9 | 98% | Not Specified | Not Specified[3] |

| Sigma-Aldrich (Merck) | H4021 (D-Homoserine) | 6027-21-0 | ≥98% | TLC | White powder[4] |

| Meryer (Shanghai) Chemical Technology Co., Ltd. | This compound | 1927-25-9 | 98% | Not Specified | Not Specified[5] |

| 3B Pharmachem (Wuhan) International Co.,Ltd. | This compound | 1927-25-9 | 99% | HPLC | Not Specified |

| J & K SCIENTIFIC LTD. | Homoserine, 99% | 1927-25-9 | 99% | Not Specified | Not Specified |

Analytical Methodologies for Purity Determination